(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE

Chiral resolution Polymorph control Solid-state characterization

Route to timolol maleate requires the enantiopure (S)-OTM intermediate-not the racemate or chloro analog. The racemate melts 13-16°C lower and crystallizes with disorder, complicating GMP purification. - **Eutectic enrichment:** Rare conglomerate (x_eu = 0.506 in cyclohexane) enables simple fractional crystallization to >98% ee - **Reactive handle:** Terminal epoxide (absent in Impurity F) enables tert-butylamine ring-opening for timolol or PEG-dendrimer conjugation (2.3× corneal permeation gain) - **QC essential:** Pharmacopeial Impurity K standard for ANDA method validation vs. Impurity F (ΔMW 37.6 g/mol)

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
CAS No. 69500-53-4
Cat. No. B028686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE
CAS69500-53-4
Synonyms4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-yl]-morpholine;  4-[4-((2S)-Oxiran-_x000B_2-ylmethyloxy)-1,2,5-thiadiazol-3-yl]morpholine; 
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NSN=C2OCC3CO3
InChIInChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1
InChIKeyZGZYFNICRHUUGD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4): Chiral Timolol Precursor and EP/USP Reference Standard for Analytical Development and Procurement


(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4), also designated as OTM or Timolol Impurity K, is a chiral epoxide-bearing heterocyclic compound (molecular formula C₉H₁₃N₃O₃S, molecular weight 243.28 g/mol) that serves as the penultimate synthetic precursor to the β-adrenergic antagonist drug timolol [1]. The compound features a morpholine ring linked via a 1,2,5-thiadiazole core to an (S)-configured oxiranylmethoxy moiety, providing both the key pharmacophoric scaffold of timolol and a reactive terminal epoxide handle for further conjugation [2]. It is a white to off-white crystalline solid with a melting point of 111–114 °C, soluble in chloroform and methanol, and is listed under several pharmacopeial monographs as Timolol Impurity K for use as a reference standard in ANDA analytical method development and quality control .

Why Generic Substitution of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4) with Racemic or Chloro-Analog Intermediates Fails in Regulated Timolol Synthesis


In synthetic and analytical workflows targeting timolol, the (S)-enantiomer of 4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4) cannot be interchangeably substituted with its racemic mixture (CAS 58827-68-2), the chloro-analog Timolol EP Impurity F (CAS 30165-96-9), or the earlier hydroxy intermediate (CAS 30165-97-0). The (S)-enantiomer crystallizes as a rare conglomerate with partial solid solution in the orthorhombic P2₁2₁2₁ space group (Z' = 1), whereas the racemate crystallizes in the triclinic P1 space group with four symmetry-independent molecules per unit cell and epoxide moiety disorder [1]. This solid-state divergence produces a melting point difference of approximately 13–16 °C between the enantiopure and racemic forms, directly affecting purification strategy and polymorph control during GMP manufacturing [2]. Furthermore, the terminal epoxide ring—absent in the chloro analog—is the sole functional handle enabling the ring-opening reaction with tert-butylamine to form timolol's characteristic 3-amino-1,2-propanediol pharmacophore, and it also enables dendrimer or PEG conjugation for advanced drug delivery systems [3].

Quantitative Differential Evidence for (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4) Versus Closest Analogs: A Procurement Decision Guide


Enantiopure (S)-OTM Exhibits a 13–16 °C Higher Melting Point and Distinct Crystal Packing Versus Racemic OTM, Enabling Crystallization-Based Enantiomeric Enrichment

The (S)-enantiomer of the timolol precursor (CAS 69500-53-4) displays a melting point of 114–115 °C (hexane/EtOAc), whereas its racemic counterpart (CAS 58827-68-2) melts at 100.5–101.5 °C, representing a ΔTf of approximately 13–16 °C [1]. Single-crystal X-ray diffraction reveals that enantiopure (S)-2 crystallizes in the orthorhombic space group P2₁2₁2₁ with one symmetry-independent molecule per unit cell (Z' = 1), while crystals harvested from racemic samples adopt the triclinic space group P1 with four symmetry-independent molecules (Z' = 4) and epoxide moiety disorder quantified at an occupancy ratio of 0.78(0.02):0.22(0.02) for opposing enantiomers [2]. The eutectic composition in cyclohexane at 20 ± 1 °C was determined as xₑᵤ = 0.506 ± 0.008, confirming conglomerate-forming behavior that enables enantiomeric enrichment by simple recrystallization [3].

Chiral resolution Polymorph control Solid-state characterization Crystallization process development

Synthesis via OTM Achieves 55% Overall Yield and 98% Enantiomeric Excess for (S)-Timolol, Outperforming Alternative Asymmetric Dihydroxylation Routes (56% ee)

The Co-salen-catalyzed kinetic resolution of (±)-epichlorohydrin with 3-hydroxy-4-(N-morpholino)-1,2,5-thiadiazole (CAS 30165-97-0) produces the key intermediate (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, which upon subsequent ring-opening with tert-butylamine yields (S)-timolol in 55% overall yield and 98% enantiomeric excess (ee) [1]. In direct comparison within the same study, the Sharpless asymmetric dihydroxylation route delivered (S)-timolol with only 56% ee, while a hydrolytic kinetic resolution approach achieved 90% ee [2]. The 98% ee specification obtainable via the OTM intermediate route is critical because the β-blocker activity of timolol resides primarily in the (S)-enantiomer, and low enantiomeric purity has been identified as a persistent drawback of earlier synthetic methods [3].

Enantioselective synthesis Kinetic resolution Process chemistry Chiral intermediate procurement

DenTimol Derived from (S)-OTM Demonstrates 2.3-Fold Higher Ex Vivo Corneal Permeation Than Free Timolol and a 7.3 mmHg IOP Reduction in Normotensive Rats

The reactive epoxide group of (S)-OTM (CAS 69500-53-4) was exploited to synthesize DenTimol, a PAMAM dendrimer-based polymeric timolol analog, via ring-opening conjugation with amine-PEG-acetic acid followed by EDC/NHS coupling to a G3 dendrimer [1]. In ex vivo Franz diffusion cell assays using freshly extracted rabbit cornea, DenTimol achieved 8% corneal permeation within 4 hours, which was 2.3-fold higher than timolol free drug (3.5% in 4 h) and 4-fold higher than the unconjugated OTM-PEG intermediate (<2% in 2 h) [2]. In normotensive adult Brown Norway rats, a single topical dose of DenTimol (2 × 5 μL, 0.5% w/v timolol equivalent) reduced intraocular pressure (IOP) by an average of 7.3 mmHg (~30% reduction from baseline) in less than 30 minutes relative to the contralateral undosed eye, with no irritation or toxicity observed after 7 days of daily dosing [3].

Ocular drug delivery Dendrimer conjugation Corneal permeability Intraocular pressure reduction

Regulatory Identity: (S)-OTM Is Designated as Timolol Impurity K Under EP/USP Monographs, Distinct from Timolol EP Impurity F (Chloro-Analog) in Analytical Method Selectivity Requirements

(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4) is officially recognized as Timolol Impurity K under both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for timolol and timolol maleate [1]. In contrast, the chloro-substituted analog 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 30165-96-9) is designated as Timolol EP Impurity F / USP Related Compound F, representing a structurally and chromatographically distinct impurity with a different molecular formula (C₆H₈ClN₃OS, MW 205.67 vs. C₉H₁₃N₃O₃S, MW 243.28) [2]. Impurity K is supplied with detailed characterization data (¹H NMR, ¹³C NMR, IR, MASS, HPLC purity) compliant with regulatory guidelines, and is explicitly indicated for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) for generic timolol products .

Pharmacopeial reference standards ANDA method validation Impurity profiling Regulatory compliance

Commercial Availability and Unit Pricing: (S)-OTM from Major Reference Standard Suppliers Supports Analytical-Scale Procurement at Defined Catalog Specifications

(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4) is commercially available from multiple reference standard suppliers at defined purity specifications. Santa Cruz Biotechnology lists the compound (catalog sc-212868) at $320.00 per 25 mg . Toronto Research Chemicals supplies it under catalog O847080 with packaging options of 25 mg and 250 mg [1]. In comparison, the racemic mixture (CAS 58827-68-2) is available from TRC (catalog O847075) in 50 mg and 500 mg sizes, and the (R)-enantiomer (CAS 741719-53-9) is available as catalog O847081 in 25 mg and 250 mg sizes, providing a complete stereochemical panel for method development .

Reference standard procurement Catalog pricing Analytical method development Supplier comparison

Validated Application Scenarios for (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 69500-53-4) Supported by Quantitative Differential Evidence


GMP Manufacturing of (S)-Timolol API: Enantiopurity Assurance via Crystallization-Driven Enrichment of the Conglomerate-Forming OTM Intermediate

In GMP manufacturing of timolol maleate API, procuring the enantiopure (S)-OTM intermediate (CAS 69500-53-4) rather than the racemate enables process chemists to exploit the compound's rare conglomerate-forming behavior (eutectic composition xₑᵤ = 0.506 ± 0.008 in cyclohexane at 20 °C) for enantiomeric enrichment by simple fractional crystallization [1]. The 13–16 °C melting point elevation of (S)-OTM (114–115 °C) over rac-OTM (100.5–101.5 °C) provides a direct quality control endpoint for batch release, while the 98% ee specification achievable via the kinetic resolution route ensures that downstream timolol meets the enantiopurity requirements mandated by pharmacopeial monographs [2].

Development of Polymeric Ocular Drug Delivery Systems: Epoxide-Mediated Conjugation of (S)-OTM to Dendrimers for Enhanced Corneal Permeation

The terminal epoxide ring of (S)-OTM, which is absent in the chloro-analog Timolol EP Impurity F (CAS 30165-96-9), serves as the exclusive reactive handle for covalent conjugation to amine-PEG-acetic acid via ring-opening, enabling the synthesis of dendrimer-based timolol analogs such as DenTimol [3]. This application is quantitatively justified by the 2.3-fold improvement in ex vivo corneal permeation (8% vs. 3.5% in 4 h for free timolol) and the 7.3 mmHg IOP reduction achieved in normotensive rats, demonstrating that (S)-OTM is not merely a synthetic intermediate but a functional building block for advanced nanomedicine formulations [4].

ANDA Analytical Method Development and Validation: Timolol Impurity K as a Pharmacopeial Reference Standard for Chromatographic System Suitability

For generic drug manufacturers filing ANDA applications for timolol maleate ophthalmic solutions or tablets, (S)-OTM (Timolol Impurity K, CAS 69500-53-4) must be procured as a certified reference standard to establish HPLC method selectivity against the structurally distinct Timolol EP Impurity F (CAS 30165-96-9, C₆H₈ClN₃OS, MW 205.67) [5]. The significant difference in molecular formula, molecular weight (Δ 37.61 g/mol), and UV chromophore between these two impurities mandates independent resolution verification, and pharmacopeial guidelines explicitly require Impurity K for method validation, AMV, and QC release testing of commercial timolol batches .

Chiral Purity Method Development: Simultaneous Quantification of (S)-, (R)-, and Racemic OTM Using a Complete Stereochemical Reference Panel

The commercial availability of (S)-OTM (CAS 69500-53-4), (R)-OTM (CAS 741719-53-9), and rac-OTM (CAS 58827-68-2) as discrete catalog items from multiple reference standard suppliers enables analytical laboratories to construct a complete stereochemical calibration panel for chiral HPLC method development . The established chiral separation conditions—Chiralcel OJ column, hexane/2-propanol (7:3), 1.0 mL/min, with retention times of 18.3 min (minor enantiomer) and 22.2 min (major enantiomer)—provide a validated starting point for system suitability testing, while the defined 98% ee specification of (S)-OTM serves as an acceptance criterion for method qualification [6].

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